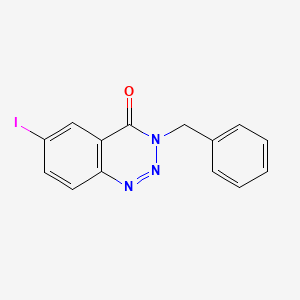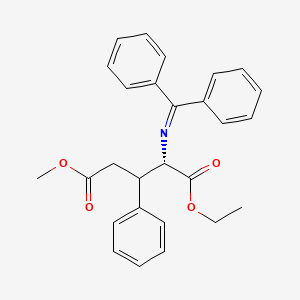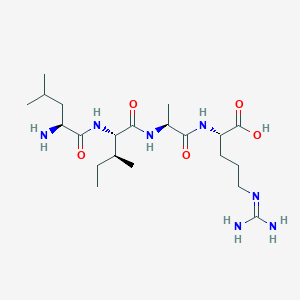
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of the amino acids leucine, isoleucine, alanine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical reagents.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine are studied for their potential roles in:
Chemistry: As building blocks for more complex molecules.
Biology: As signaling molecules or components of larger proteins.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-isoleucyl-L-alanyl-L-ornithine: A similar peptide without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-alanyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine may have unique properties due to the presence of the diaminomethylidene group, which could affect its biological activity and interactions.
Properties
CAS No. |
650600-98-9 |
|---|---|
Molecular Formula |
C21H41N7O5 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-12(4)16(28-18(30)14(22)10-11(2)3)19(31)26-13(5)17(29)27-15(20(32)33)8-7-9-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
UHCQUYHTQONREX-QXKUPLGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

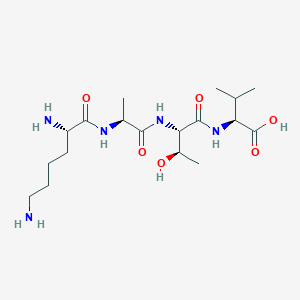
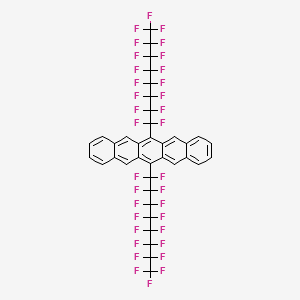
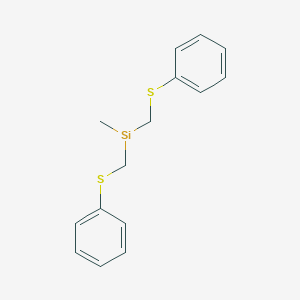
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
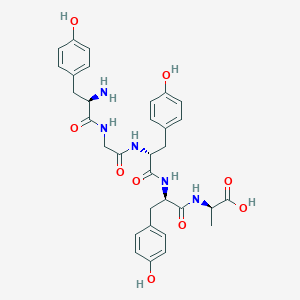
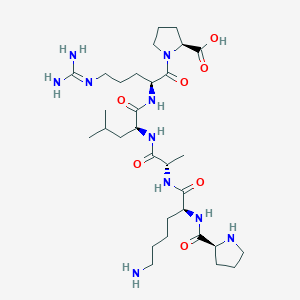
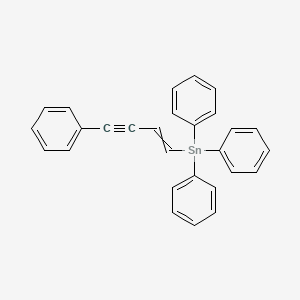
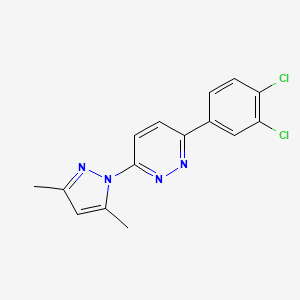
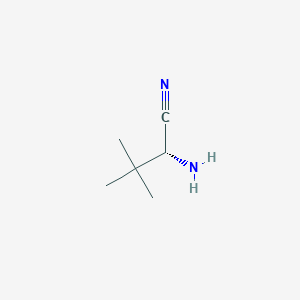
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
